(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
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Overview
Description
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a chemical compound characterized by its unique structure, which includes an imidazole ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine typically involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-5-carbaldehyde: A precursor in the synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
N-hydroxy-1H-imidazole: Shares the hydroxyimino group but lacks the methyl substitution.
1-methyl-1H-imidazole: Lacks the hydroxyimino group but has the same imidazole ring structure.
Uniqueness
This compound is unique due to the presence of both the hydroxyimino group and the methyl-substituted imidazole ring
Properties
IUPAC Name |
(NE)-N-[(3-methylimidazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4-6-2-5(8)3-7-9/h2-4,9H,1H3/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRRNIGCGJGYHL-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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